Dextromepromazine

Übersicht

Beschreibung

Chiral Separation and Quantification of Dextromepromazine

Dextromepromazine is a chiral impurity of levomepromazine, a medication used in the management of various psychiatric disorders. The importance of identifying and quantifying such impurities is crucial for pharmaceutical quality control and ensuring the safety and efficacy of the drug products.

Synthesis Analysis

Molecular Structure Analysis

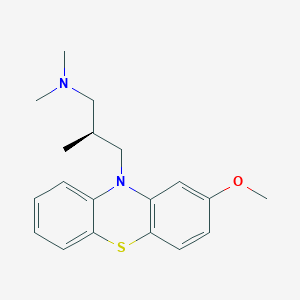

The molecular structure of dextromepromazine is related to that of levomepromazine, with the difference being in the chirality of the compound. The papers do not provide a detailed analysis of the molecular structure but emphasize the separation of enantiomers, which is a critical aspect of understanding the molecular structure in terms of its chirality .

Chemical Reactions Analysis

The chemical reactions involved in the formation of dextromepromazine as an impurity are not detailed in the provided papers. However, the papers describe the analytical methods to detect and quantify this impurity, which indirectly relates to the understanding of its chemical stability and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dextromepromazine are inferred through the methods used for its separation and quantification. The use of nonaqueous capillary electrophoresis and high-performance liquid chromatography (HPLC) indicates that dextromepromazine has specific properties that allow for its separation based on molecular charge and interaction with chiral selectors .

Case Studies and Method Development

The first paper describes a method using nonaqueous capillary electrophoresis with cyclodextrins as chiral selectors to separate the enantiomers of dextromepromazine. A quality by design-based approach was used to develop and optimize the method, which was validated and applied to the analysis of reference standards and commercial tablets .

The second paper reports on the development of an HPLC method for the determination of dextromepromazine and related substances. The method utilized a chiral column with cellulose tris(4-methylbenzoate) and was validated according to international guidelines. It was applied to the analysis of pharmaceutical products and reference substances, demonstrating its precision and accuracy .

Both studies provide valuable insights into the analytical techniques used for the quality control of levomepromazine, highlighting the importance of detecting and quantifying dextromepromazine as a chiral impurity.

Wissenschaftliche Forschungsanwendungen

Quality by Design-Based Approach for Assay Determination

A study by Niedermeier and Scriba (2017) utilized a quality by design approach to develop a capillary electrophoresis method for the determination of dextromepromazine and levomepromazine sulfoxide in levomepromazine. This method was validated and applied to the analysis of pharmaceutical reference substances and an injection solution, highlighting its application in ensuring drug quality and purity (Niedermeier & Scriba, 2017).

Enantioseparation of Mepromazine Enantiomers

Another study by Niedermeier, Matarashvili, Chankvetadze, and Scriba (2018) focused on the enantioseparation of mepromazine enantiomers on a polysaccharide chiral column. The research established a method for determining chiral and achiral impurities of dextromepromazine, showing its significance in pharmaceutical analysis (Niedermeier et al., 2018).

Nonaqueous Capillary Electrophoresis for Chiral Impurity Determination

Niedermeier and Scriba (2020) explored the separation of enantiomers of phenothiazines using nonaqueous capillary electrophoresis. They developed a method for determining dextromepromazine as a chiral impurity of levomepromazine, employing quality by design principles. This technique is pivotal for accurate drug impurity profiling in pharmaceutical quality control (Niedermeier & Scriba, 2020).

Safety And Hazards

The safety data sheet for Dextromepromazine provides information on its safety and hazards . It includes first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Relevant Papers A systematic review on the use of Levomepromazine in palliative symptom control provides evidence for its use . Other papers discuss the chiral separation of four phenothiazines and a quality by design-based approach to a capillary electrokinetic assay for the determination of Dextromepromazine .

Eigenschaften

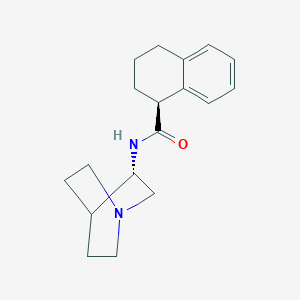

IUPAC Name |

(2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVVMDWGGWHTJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

CAS RN |

2622-31-3 | |

| Record name | Dextromepromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

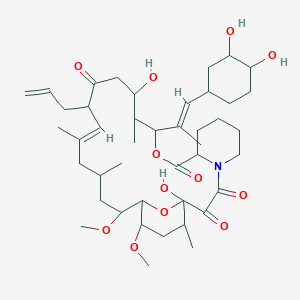

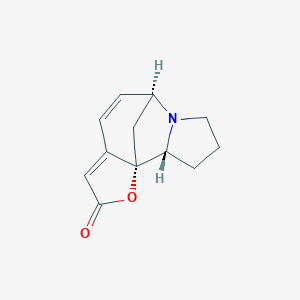

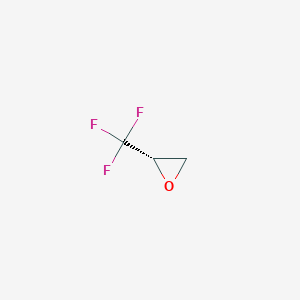

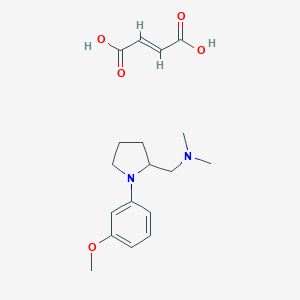

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

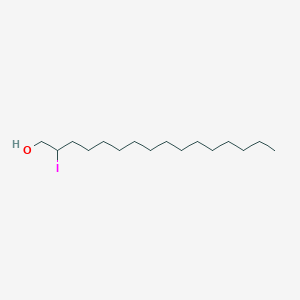

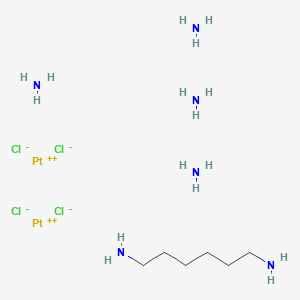

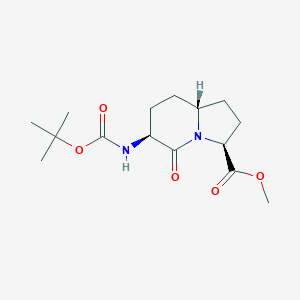

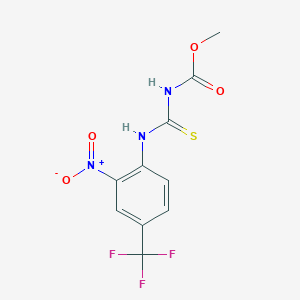

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)

![1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B137681.png)